2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)-
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Overview
Description
2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- is an organic compound with the molecular formula C22H16O2 It is a derivative of butenedione, where three phenyl groups are attached to the butenedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- typically involves the reaction of benzaldehyde derivatives with appropriate reagents under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the butenedione backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It can be used to investigate interactions with biological targets and pathways.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents. Its ability to interact with specific molecular targets can be exploited for medicinal purposes.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, nucleic acids, or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triphenyl-1,4-butanedione: A similar compound with a butanedione backbone and three phenyl groups.
1,4-Diphenyl-2-butene-1,4-dione: Another related compound with two phenyl groups attached to the butenedione backbone.
Uniqueness
2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- is unique due to its specific (Z)-isomer configuration, which can influence its reactivity and interactions with other molecules. The presence of three phenyl groups also imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
5435-97-2 |
---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(E)-1,2,4-triphenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C22H16O2/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(24)19-14-8-3-9-15-19/h1-16H/b20-16+ |
InChI Key |
MEBZZSFHCRISAQ-CAPFRKAQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/C(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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